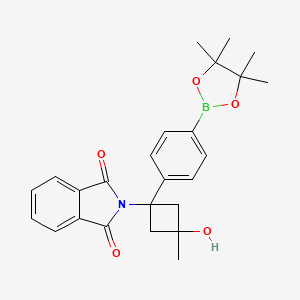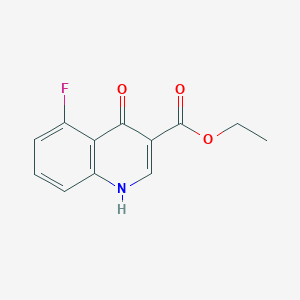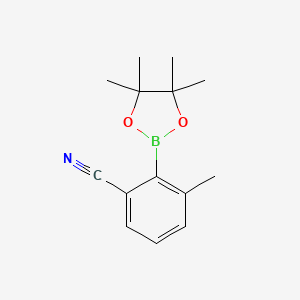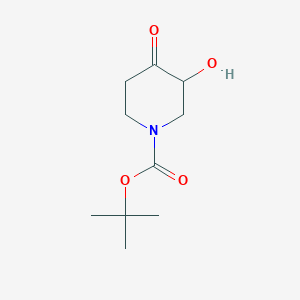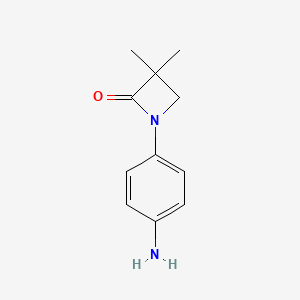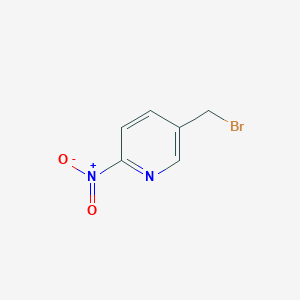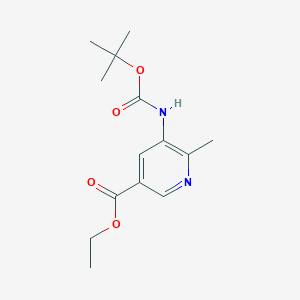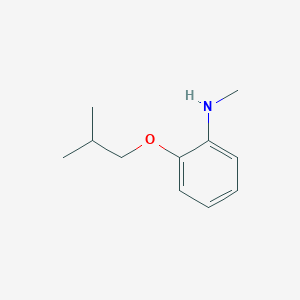
(2-Isobutoxyphenyl)-methylamine
Overview
Description
(2-Isobutoxyphenyl)-methylamine (IBPMA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. IBPMA is a chiral molecule, meaning that it has two different forms that are mirror images of each other. This property makes IBPMA an important building block for the synthesis of other compounds. Additionally, IBPMA is a key component in many pharmaceuticals, biocatalysts, and other materials. In
Scientific Research Applications
Engineered Biofuel Production
Anaerobic Biofuel Production through Metabolic Engineering :A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli demonstrates a significant advancement in biofuel production, specifically isobutanol, under anaerobic conditions. The engineering of pathway enzymes to favor NADH utilization over NADPH for metabolic processes underlines a breakthrough in achieving 100% theoretical yield, pointing to the potential application of similar engineering in compounds like "(2-Isobutoxyphenyl)-methylamine" for sustainable biofuel production (Bastian et al., 2011).
Environmental Science
Phytotoxic Properties of Environmental Contaminants :Research by Altenburger et al. (2006) into N-phenyl-2-naphthylamine, an environmental contaminant, reveals specific phytotoxic properties that cannot be solely attributed to narcosis-like action. This study suggests a unique mode of toxic action at concentrations below 100 µg/L, potentially relevant to similar compounds, indicating a need for further investigation into the environmental impact and toxicity mechanisms of chemical analogs including "this compound" Altenburger et al. (2006).
Materials Science
Nitroxide-Mediated Photopolymerization :A study on the development of new alkoxyamine compounds for photoinitiated polymerization processes highlights the innovative approach to creating materials with tailored properties. This research could inform the synthesis and application of "this compound" in the development of new polymeric materials through controlled radical polymerization techniques, offering potential improvements in material design and functionalization (Guillaneuf et al., 2010).
Properties
IUPAC Name |
N-methyl-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPEPXIDFIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



